2-Chloro-1-phenylnaphthalene

Übersicht

Beschreibung

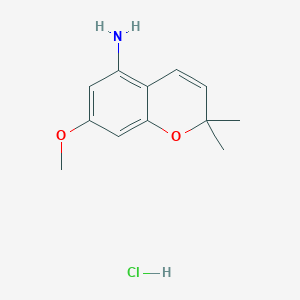

2-Chloro-1-phenylnaphthalene is a chemical compound with the molecular formula C16H11Cl and a molecular weight of 238.71154 . It is a main product offered by BOC Sciences .

Molecular Structure Analysis

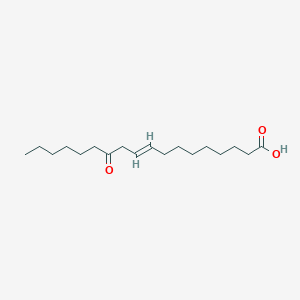

The molecular structure of 2-Chloro-1-phenylnaphthalene includes a naphthalene ring with a chlorine atom at the 2nd position and a phenyl group at the 1st position . The InChI key is FTUTWDLYQWBYGB-UHFFFAOYSA-N .The physical and chemical properties of a compound are often determined by its molecular structure and can include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Chloro-1-phenylnaphthalene and its derivatives have been studied for various synthesis and chemical reaction applications. Research by Bedford et al. (1974) explored the structure and dehydrochlorination of related naphthalene compounds, leading to the formation of dichloro-1-phenylnaphthalene under certain conditions (Bedford, Burton, Mare, & Suzuki, 1974). Another study by Wang et al. (2011) developed a protocol for the synthesis of 2-phenylnaphthalene, highlighting the role of benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen (Wang, Zhang, Ding, Zhou, Wang, Jiang, & Liu, 2011).

Inhibition of Photosynthetic Electron Transport

Research involving halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to 2-Chloro-1-phenylnaphthalene, shows that these compounds can inhibit photosynthetic electron transport in chloroplasts. Goněc et al. (2017) found that certain halogen substituents in the anilide part of these molecules are potent inhibitors, impacting the electron transport chain in photosystem II (Goněc, Kos, Pesko, Doháňošová, Oravec, Liptaj, Kráľová, & Jampílek, 2017).

Heat Transfer Fluids for Energy Applications

The thermodynamic properties of phenylnaphthalenes, including 2-Chloro-1-phenylnaphthalene, make them suitable for heat transfer applications in high-temperature environments. McFarlane et al. (2010) evaluated 1- and 2-phenyl substituted polyaromatic hydrocarbons for their potential in power generation and separation processes, emphasizing their low melting point, low vapor pressure, and resistance to thermal decomposition (McFarlane, Luo, Garland, & Steele, 2010).

Photocyclization and Photochemistry

The photochemical behavior of compounds related to 2-Chloro-1-phenylnaphthalene has been studied, providing insights into potential applications in synthesis and material science. For instance, Brouw and Laarhoven (1982) investigated the photochemistry of 2-vinyldiphenylacetylene, which yields 2-phenylnaphthalene under certain conditions, offering a glimpse into the photocyclization processes of similar compounds (Brouw & Laarhoven, 1982).

Eigenschaften

IUPAC Name |

2-chloro-1-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUTWDLYQWBYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498114 | |

| Record name | 2-Chloro-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-phenylnaphthalene | |

CAS RN |

66768-81-8 | |

| Record name | 2-Chloro-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)

![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)